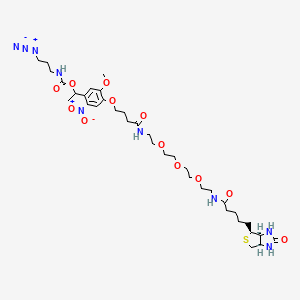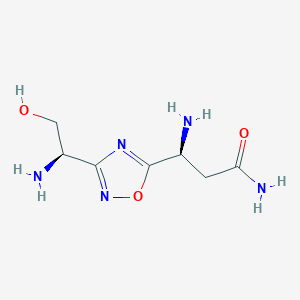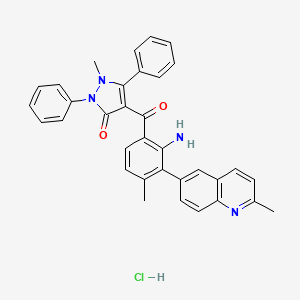
Amg perk 44
Overview
Description
AMG PERK 44 is a highly selective and orally active inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). It has an inhibitory concentration (IC50) of 6 nanomolar for PERK, making it a potent compound for research purposes . This compound is known for its ability to induce autophagy, a process that helps in the degradation and recycling of cellular components .
Mechanism of Action
Target of Action
AMG PERK 44 is a highly selective and orally active inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK) with an IC50 of 6 nM . It exhibits 1000-fold and 160-fold selectivity over GCN2 and B-Raf, respectively .
Mode of Action
This compound interacts with its primary target, PERK, by inhibiting its autophosphorylation . This interaction results in a significant decrease in the activity of PERK, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PERK signaling pathway. By inhibiting PERK, this compound can disrupt the normal functioning of this pathway . Additionally, this compound has been reported to induce autophagy , a cellular process involved in the degradation and recycling of cellular components.
Result of Action
The inhibition of PERK by this compound leads to a decrease in PERK autophosphorylation . This can have various molecular and cellular effects, depending on the specific role of PERK in different cell types. One notable effect of this compound is the induction of autophagy , a process that can influence cell survival, differentiation, development, and homeostasis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the storage conditions suggested for this compound are at -20°C , indicating that lower temperatures may be required to maintain its stability.
Biochemical Analysis
Biochemical Properties
AMG PERK 44 plays a significant role in biochemical reactions. It interacts with enzymes such as PERK, GCN2, and B-Raf . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of these enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to halt virus replication in human tissue in the laboratory .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits cellular PERK autophosphorylation and ER stress-induced bulk protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It robustly inhibits PERK autophosphorylation, and >50% target coverage is maintained for 24 hours in a time course PD assay when dosed at 100 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to have a clearance (CL) of 1.6 L/h•kg, a volume of distribution (Vss) of 3.6 L/kg, and a mean residence time (MRT) of 2.3 hours in Sprague-Dawley rats and male CD-1 mice .
Transport and Distribution
Given its oral bioavailability , it can be inferred that it is well-absorbed and distributed in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG PERK 44 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of pyrazol-3-one and quinoline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The compound is typically produced in a solid form and requires careful handling and storage to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
AMG PERK 44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound .
Scientific Research Applications
AMG PERK 44 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PERK and its effects on cellular processes.
Biology: Employed in research to understand the role of PERK in autophagy and cellular stress responses.
Medicine: Investigated for its potential therapeutic applications in diseases related to endoplasmic reticulum stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PERK
Comparison with Similar Compounds
Similar Compounds
GSK2606414: Another selective PERK inhibitor with similar applications in research and potential therapeutic uses.
GSK2656157: A PERK inhibitor with a different chemical structure but similar biological activity.
Ceapin-A7: A compound that targets the endoplasmic reticulum stress pathway, similar to AMG PERK 44.
Uniqueness
This compound is unique due to its high selectivity and potency for PERK inhibition. It has a 1000-fold selectivity over general control nonderepressible 2 (GCN2) and a 160-fold selectivity over B-Raf, making it a highly specific tool for studying PERK-related pathways .
Properties
IUPAC Name |
4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKBTDDCHJCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Amg perk 44 in the study and what does it reveal about the mechanism of AZC-induced autophagy?
A1: this compound is a specific inhibitor of PERK (protein kinase RNA-like ER kinase), a key player in the unfolded protein response (UPR) pathway. In the study, researchers used this compound to investigate the involvement of the PERK arm of the UPR in l-azetidine-2-carboxylic acid (AZC)-induced autophagy. The results showed that treatment with this compound significantly reduced the AZC-induced lipidation of LC3, a marker of autophagy. This finding indicates that activation of the PERK pathway, specifically through phosphorylation of eIF2α, is required for AZC to trigger autophagy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


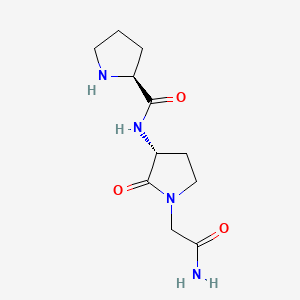
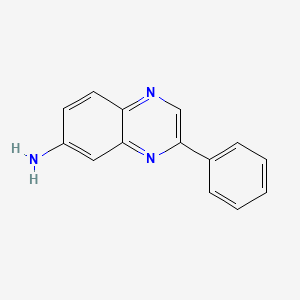

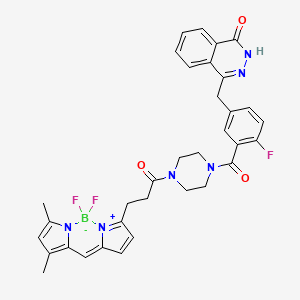
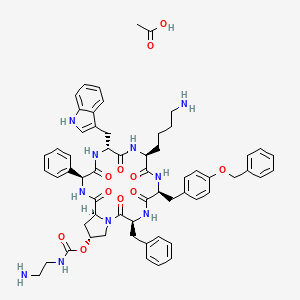

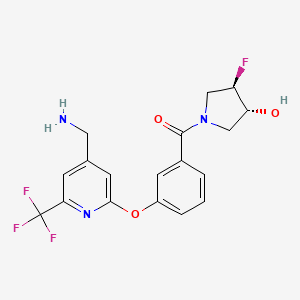


![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)

